

# Application Notes and Protocols: Vicriviroc Maleate in Chemotaxis and Calcium Flux Assays

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## Compound of Interest

Compound Name: Vicriviroc Maleate

Cat. No.: B1683553

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## Introduction

**Vicriviroc Maleate** is a potent and selective, non-competitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] CCR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in inflammatory responses by mediating leukocyte chemotaxis.[3] Its natural ligands include chemokines such as RANTES (CCL5), MIP-1 $\alpha$  (CCL3), and MIP-1 $\beta$  (CCL4).[3] CCR5 is also the primary co-receptor used by macrophage-tropic (R5) strains of HIV-1 to enter host cells.[4][5] By binding to a hydrophobic pocket on the CCR5 receptor, Vicriviroc induces a conformational change that prevents ligand binding and subsequent intracellular signaling, thereby inhibiting both chemokine-induced cell migration and HIV-1 entry.[1][2]

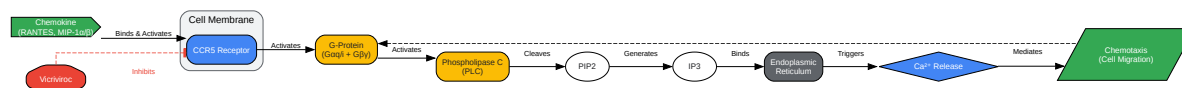
This document provides detailed application notes and protocols for utilizing **Vicriviroc Maleate** in two key functional assays: chemotaxis and calcium flux. These assays are fundamental for characterizing the antagonist activity of compounds targeting CCR5 and other chemokine receptors.

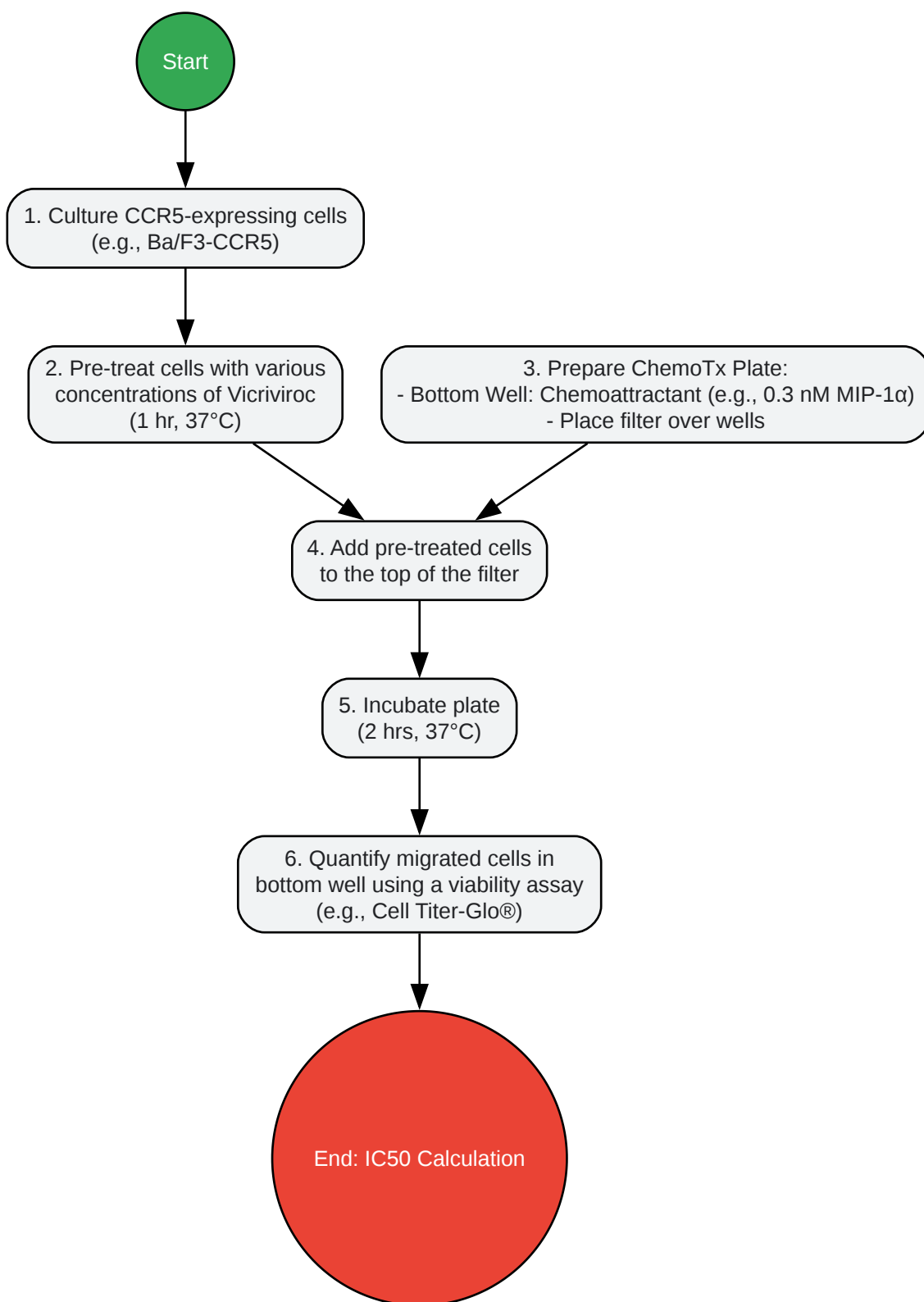
## Mechanism of Action: CCR5 Antagonism

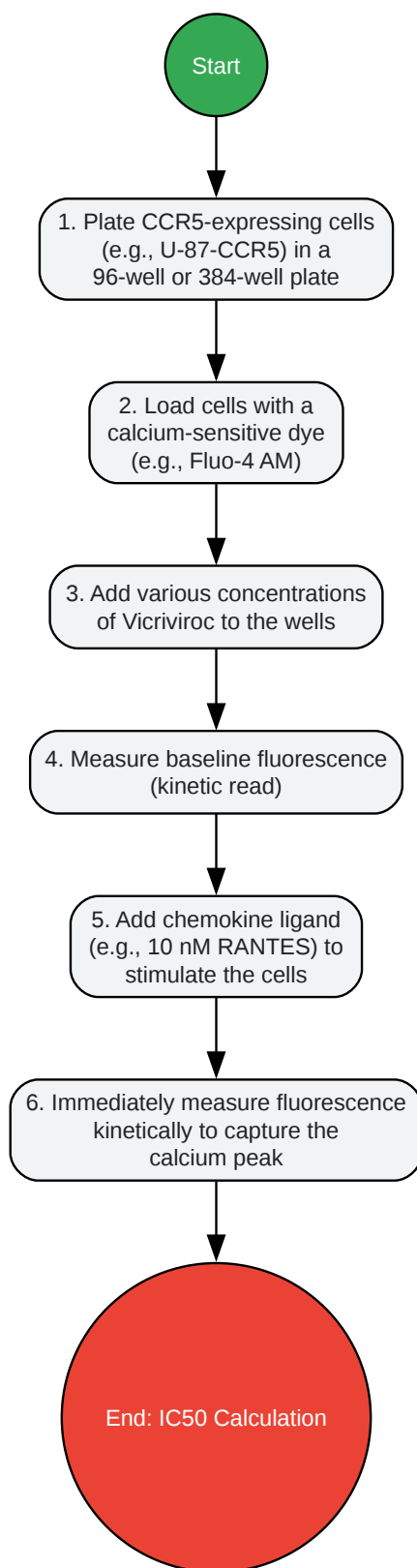
CCR5 activation by its chemokine ligands initiates a cascade of intracellular events. As a GPCR, it transduces signals through heterotrimeric G-proteins, primarily G $\alpha$ i and G $\alpha$ q.[3][6] Activation of the G $\alpha$ q pathway leads to the stimulation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG).[3][7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ( $\text{Ca}^{2+}$ ), a key second messenger.[3] This signaling cascade, along with contributions from the G $\alpha$ i pathway, results in the cytoskeletal rearrangements necessary for directed cell movement, or chemotaxis.[8]

Vicriviroc acts as a functional antagonist by locking the CCR5 receptor in an inactive conformation, effectively uncoupling it from its G-protein signaling pathways and preventing the downstream responses of calcium mobilization and chemotaxis.[9][10]







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